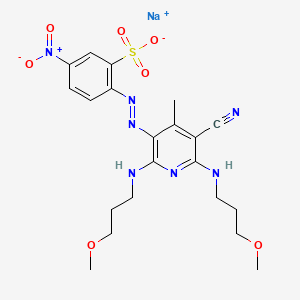

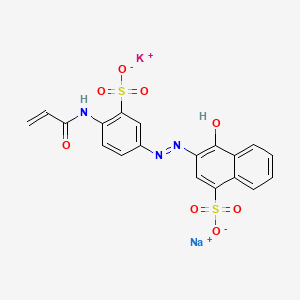

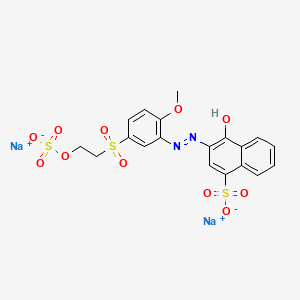

Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 250-525-6, also known as 2,2’-Azobis(2-methylpropionitrile), is an organic compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Acetone Cyanohydrin with Hydrazine:

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization to obtain a high-purity crystalline powder.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. The key reactions include:

-

Thermal Decomposition

Reaction: Upon heating, 2,2’-Azobis(2-methylpropionitrile) decomposes to form nitrogen gas and free radicals.

Conditions: The decomposition occurs at temperatures above 60°C.

Products: Nitrogen gas (N2) and free radicals (R•).

-

Radical Polymerization

Reaction: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Conditions: The reaction is typically carried out at elevated temperatures in the presence of monomers.

Products: Polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.

Common Reagents and Conditions

Reagents: Monomers (e.g., styrene, acrylonitrile, methyl methacrylate)

Conditions: Elevated temperatures (typically above 60°C), inert atmosphere (e.g., nitrogen or argon)

Major Products

Polymers: Polystyrene, polyacrylonitrile, polymethyl methacrylate

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

-

Chemistry

Polymerization: Used as a radical initiator in the synthesis of various polymers.

Organic Synthesis: Employed in the synthesis of complex organic molecules through radical reactions.

-

Biology

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Drug Delivery: Investigated for its potential in controlled drug release systems.

-

Medicine

Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.

Diagnostics: Applied in the development of diagnostic reagents and assays.

-

Industry

Plastics: Essential in the production of various plastic materials.

Coatings: Used in the formulation of coatings and adhesives.

Mechanism of Action

The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets include the monomer molecules, and the pathways involved are radical chain reactions.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate.

-

Benzoyl Peroxide

Similarities: Both compounds generate free radicals and are used in polymerization reactions.

Differences: Benzoyl peroxide decomposes at lower temperatures and is more sensitive to light.

-

Potassium Persulfate

Similarities: Both compounds are used as radical initiators in polymerization.

Differences: Potassium persulfate is water-soluble and typically used in aqueous polymerization systems.

List of Similar Compounds

- Benzoyl Peroxide

- Potassium Persulfate

- Azobisisobutyronitrile (AIBN)

Properties

CAS No. |

31237-02-2 |

|---|---|

Molecular Formula |

C19H16N2Na2O11S3 |

Molecular Weight |

590.5 g/mol |

IUPAC Name |

disodium;4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C19H18N2O11S3.2Na/c1-31-17-7-6-12(33(23,24)9-8-32-35(28,29)30)10-15(17)20-21-16-11-18(34(25,26)27)13-4-2-3-5-14(13)19(16)22;;/h2-7,10-11,22H,8-9H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChI Key |

UKICZMCNHZQNQO-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)